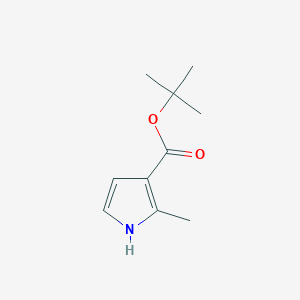

tert-butyl 2-methyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7-8(5-6-11-7)9(12)13-10(2,3)4/h5-6,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQIDVFPUZKGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Tert-butyl 2-methyl-1H-pyrrole-3-carboxylate (TBMPC) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including antibacterial, antifungal, and cytotoxic properties, alongside relevant case studies and research findings.

Chemical Structure and Synthesis

TBMPC is characterized by its pyrrole ring structure, which is known for contributing to various biological activities. The synthesis of TBMPC typically involves the reaction of tert-butyl acetoacetate with appropriate amines under controlled conditions. This method allows for the incorporation of functional groups that enhance biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that TBMPC exhibits significant antibacterial properties. For instance, compounds derived from pyrrole structures have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| TBMPC | < 20 | S. aureus |

| TBMPC | < 30 | P. aeruginosa |

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, which are critical for bacterial survival .

2. Antifungal Activity

In addition to antibacterial effects, TBMPC has shown promising antifungal activity. Research indicates that it can inhibit the growth of various fungal strains, making it a potential candidate for treating fungal infections.

| Compound | MIC (μg/mL) | Target Fungi |

|---|---|---|

| TBMPC | < 25 | Candida albicans |

| TBMPC | < 15 | Aspergillus niger |

The antifungal mechanism may involve the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .

3. Cytotoxicity

The cytotoxic effects of TBMPC have been evaluated in several cancer cell lines. Preliminary results suggest that TBMPC exhibits selective cytotoxicity towards certain cancer cells while showing lower toxicity towards normal cells.

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 35 |

| MCF-7 | 40 |

| Normal Fibroblasts | > 100 |

These findings indicate that TBMPC could be further explored as a potential anticancer agent, particularly in the context of targeted therapies .

Case Studies

Case Study 1: Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of pyrrole derivatives found that compounds similar to TBMPC displayed potent activity against drug-resistant strains of Mycobacterium tuberculosis. The study reported an MIC value lower than 0.016 μg/mL for certain derivatives, highlighting the potential of TBMPC in tuberculosis treatment .

Case Study 2: Interaction with Biological Targets

Another investigation into the binding affinity of TBMPC with various enzymes revealed that it interacts with key metabolic pathways, influencing enzyme activity and potentially altering cellular metabolism. These interactions suggest a multifaceted role for TBMPC in therapeutic applications .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Tert-butyl 2-methyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a versatile building block in organic synthesis.

Biology

- Biological Interactions : The compound's unique structure makes it a candidate for studying various biological interactions. It has been investigated for its potential effects on cellular pathways and enzyme activities, providing insights into its mechanism of action in biological systems .

- Antimicrobial Activity : Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2.0 | Escherichia coli |

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that possess desirable properties for various applications, including pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results indicated promising antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Case Study 2: Continuous Flow Synthesis

Research conducted by Herath and Cosford demonstrated a one-step continuous flow synthesis method for pyrrole derivatives, including this compound. This method enhances the efficiency of producing biologically important compounds and could streamline drug discovery processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The position and nature of substituents significantly influence physical properties and spectroscopic signatures. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Pyrrole Derivatives

*Molecular weight calculated based on formula C10H15NO2.

Key Observations :

- Positional Isomerism : The target compound and its 2-carboxylate isomer (CAS 3284-48-8) demonstrate how substituent positioning affects reactivity. The 3-carboxylate may exhibit distinct electronic effects due to conjugation with the pyrrole ring .

- Steric and Solubility Effects : Bulky groups like tert-butyl (e.g., in 10a) enhance steric protection, while ethyl esters (e.g., 149p) may improve solubility in polar solvents .

Key Observations :

- Catalyst Influence : Copper catalysts (e.g., CuCl2) are effective for indolyl-substituted pyrroles, while Rh catalysts enable complex annulations with high regioselectivity .

- Yield Trends : Electron-rich substituents (e.g., indolyl groups) correlate with high yields (>90%), likely due to stabilized intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions, with the key step being the formation of the pyrrole ring bearing the appropriate substituents and ester group.

Cyclization Reactions:

The pyrrole ring is often constructed via cyclization involving suitable precursors such as α-bromoketones, tert-butyl acetoacetates, and amines. This approach is exemplified by the Hantzsch pyrrole synthesis, which can be adapted to incorporate the tert-butyl ester group directly.Use of tert-Butyl Acetoacetate:

tert-Butyl acetoacetate serves as a crucial building block, providing the ester moiety. It reacts with amines and α-bromoketones under controlled conditions to yield the pyrrole ring with the tert-butyl ester at the 3-position and methyl substitution at the 2-position.Reaction Conditions:

Typical reaction conditions involve mild temperatures (0–50 °C), use of non-protic solvents, and sometimes ammonia or amine sources. Reaction times range from several hours to overnight, depending on the method and scale.

Continuous Flow Synthesis Method

Recent advances have introduced continuous flow microreactor technology for the synthesis of this compound and related pyrrole-3-carboxylic acid derivatives.

One-Step Continuous Flow Process:

This method combines the pyrrole ring formation and in situ hydrolysis of the tert-butyl ester in a single microreactor. The HBr generated during the Hantzsch reaction is exploited to hydrolyze the tert-butyl ester to the corresponding acid, streamlining the process.-

- High conversion rates and yields (e.g., 63% yield in 2.5 hours flow time).

- Mild reaction conditions and avoidance of harsh reagents.

- Scalability and reproducibility for industrial applications.

- Reduced waste and environmental impact due to continuous processing.

Typical Reagents:

tert-Butyl acetoacetates, amines (such as methylamine or ammonia), and 2-bromoketones.

Industrial Production Methods

Industrial synthesis of this compound often leverages optimized batch or continuous flow processes to maximize yield and purity.

- Use of commercially available raw materials such as tert-butyl acetoacetate and methyl-substituted amines.

- Control of reaction parameters to minimize impurities and side reactions.

- Post-reaction purification often involves organic solvent extraction (e.g., dichloromethane), drying agents (anhydrous sodium sulfate), and crystallization techniques.

- Proprietary modifications may be employed to improve cost efficiency and environmental safety.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Cyclization | tert-Butyl acetoacetate, amines, α-bromoketones | 0–50 °C, several hours | 50–70 | Straightforward, accessible reagents | Longer reaction times, batch process |

| Continuous Flow Synthesis | tert-Butyl acetoacetate, amines, 2-bromoketones | Microreactor, single step | ~63 | One-step, scalable, mild conditions | Requires specialized flow equipment |

| Industrial Batch Synthesis | tert-Butyl acetoacetate, methylpyrrole amine | Optimized batch, solvent extraction | 60–75 | High purity, scalable | Proprietary details, potential environmental concerns |

Detailed Research Findings

Mild Reaction Conditions:

The use of non-protic solvents and controlled temperature (0–50 °C) enables high selectivity and yield, minimizing side reactions such as over-bromination or polymerization.Avoidance of Sodium Nitrite:

Some synthetic routes avoid sodium nitrite to reduce environmental pollution and cost, favoring tert-butyl acetoacetate and ammonia water as raw materials for ring closure.In Situ Hydrolysis in Flow Synthesis:

The continuous flow method exploits HBr byproduct to hydrolyze tert-butyl esters in situ, eliminating the need for separate hydrolysis steps and simplifying purification.Purification Techniques:

After reaction completion, organic solvent extraction (e.g., with dichloromethane), drying over anhydrous sodium sulfate, and crystallization at low temperatures (around 0 °C) are employed to isolate the pure product.

Notes on Reaction Mechanism and Chemical Behavior

The pyrrole ring formation follows a Hantzsch-type mechanism involving nucleophilic attack of amines on α-bromoketones and subsequent cyclization with acetoacetate esters.

tert-Butyl ester groups are stable under mild conditions but can be hydrolyzed under acidic conditions, which is utilized advantageously in continuous flow synthesis.

Substitution at the 2-position with a methyl group is introduced via the acetoacetate precursor, influencing the electronic properties and reactivity of the pyrrole ring.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 2-methyl-1H-pyrrole-3-carboxylate in laboratory settings?

- Answer : Researchers must use nitrile or neoprene gloves inspected for integrity before use. Full-body protective clothing (e.g., flame-retardant suits) is required to prevent skin contact. For respiratory protection, use P95 (US) or P1 (EU) masks under low-exposure conditions, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure. Environmental controls include preventing drainage contamination. Post-handling, wash hands thoroughly and dispose of contaminated gloves per local regulations .

Q. What are the standard synthetic routes for tert-butyl pyrrole carboxylate derivatives?

- Answer : Synthesis typically involves multi-step reactions starting with pyrrole ring formation, followed by tert-butyl esterification. For example, tert-butyl 2-(1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate is synthesized using strong bases (e.g., NaH or KOtBu) in anhydrous THF or CH₂Cl₂ under inert atmospheres. Reaction parameters like temperature (−78°C to room temperature) and solvent polarity critically influence yield .

Q. How can researchers confirm the structural identity of this compound?

- Answer : Use a combination of NMR (¹H/¹³C) to analyze proton environments and carbonyl resonance, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemistry (if crystalline). For example, related tert-butyl pyrrolidine-carboxylate derivatives have been structurally resolved via single-crystal X-ray diffraction at 100 K .

Advanced Research Questions

Q. How can conflicting data on decomposition products or toxicity be resolved experimentally?

- Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Pair with GC-MS to characterize volatile byproducts. For toxicity gaps, perform Ames tests (bacterial mutagenicity) and in vitro cytotoxicity assays (e.g., HepG2 cell lines) to establish acute toxicity profiles. Note that IARC and ACGIH classify similar tert-butyl esters as non-carcinogenic at <0.1% concentrations .

Q. What strategies optimize regioselective functionalization of the pyrrole ring?

- Answer : Leverage steric and electronic effects: the tert-butyl group directs electrophiles (e.g., nitration, halogenation) to the less hindered C4/C5 positions. For cross-coupling (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄/Cs₂CO₃ in dioxane at 80–100°C. Reductive alkylation of the pyrrole NH can be achieved with NaBH₃CN in MeOH .

Q. How do reaction conditions influence the oxidation of hydroxymethyl substituents in related compounds?

- Answer : Oxidation of hydroxymethyl to aldehyde requires Dess–Martin periodinane in CH₂Cl₂ (0°C to RT, 2–4 hr), while further oxidation to carboxylic acid uses Jones reagent (CrO₃/H₂SO₄) under ice-cold conditions. Competing side reactions (e.g., overoxidation) are minimized by controlling stoichiometry and reaction time .

Q. What methodologies assess the compound’s potential bioactivity in enzyme inhibition studies?

- Answer : Perform in vitro enzyme assays (e.g., kinase or protease inhibition) using fluorescence polarization or calorimetry (ITC). For example, pyrrole carboxylates have been screened against COX-2 for anti-inflammatory activity via ELISA. IC₅₀ values are determined using dose-response curves (log[inhibitor] vs. % activity) .

Methodological Notes

- Synthesis Optimization : Monitor reactions via TLC (silica gel, EtOAc/hexane) and purify by flash chromatography. Use Schlenk lines for air-sensitive steps .

- Safety Compliance : Store at 2–8°C in sealed containers with desiccants to prevent hydrolysis. Dispose via licensed waste management services .

- Data Validation : Cross-reference experimental spectra with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.